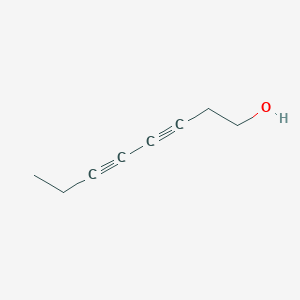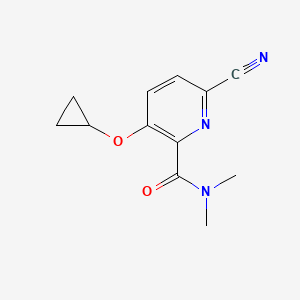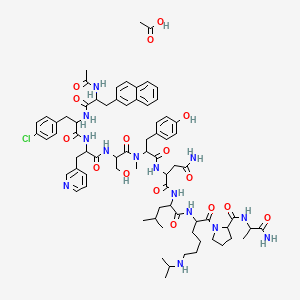![molecular formula C7H11NO2 B14806852 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, (1S,4R)-](/img/structure/B14806852.png)
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, (1S,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid, (1S,4R)- is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve the hydrogenation of cyclopentadiene derivatives using catalysts such as platinum or nickel. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and pressures to ensure efficient reactions .
Major Products
The major products formed from these reactions include oxygenated derivatives, reduced amines, and substituted bicyclic compounds. These products are valuable intermediates in further chemical synthesis .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The nitrogen atom within the bicyclic structure allows it to act as a ligand, coordinating with metal ions in catalytic reactions. This unique structure also enables it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.1]heptane: A similar compound with a slightly different structure, often used in organic synthesis.
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid: Another related compound with different functional groups, used in similar applications.
Uniqueness
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific stereochemistry (1S,4R) and the presence of a carboxylic acid group. This configuration provides distinct reactivity and stability, making it a valuable compound in various chemical and industrial processes .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10)/t5?,7-/m0/s1 |
InChI Key |
HKUIKOCWQUWKQK-MSZQBOFLSA-N |
Isomeric SMILES |
C1C[C@]2(CC1CN2)C(=O)O |
Canonical SMILES |
C1CC2(CC1CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B14806775.png)






![Ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate](/img/structure/B14806818.png)
![(R,R,2S)--Methoxy--methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14806822.png)



![(9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B14806851.png)
